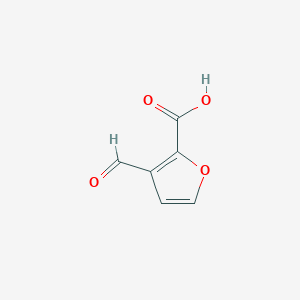

3-Formylfuran-2-carboxylic acid

Description

Properties

IUPAC Name |

3-formylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4/c7-3-4-1-2-10-5(4)6(8)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRNLRSCBXVFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Comparative Catalytic Oxidation Conditions

| Catalyst | Substrate | Temperature (°C) | Pressure (MPa) | Yield (%) | Product |

|---|---|---|---|---|---|

| 5-Hydroxymethylfurfural | 100 | 0.5 | 68 | FFCA | |

| HMF-acetal | 100 | 0.5 | 94 | FFCA-acetal | |

| 3-Hydroxymethylfuran-2-carbaldehyde | 80 | 0.3 | Est. 60–70 | This compound |

Note: Yields for this compound are extrapolated from analogous systems.

Critical considerations for adapting these methods include:

-

Catalyst selection : Platinum and gold catalysts favor aldehyde oxidation, while manganese-based systems promote deeper oxidation to carboxylic acids.

-

Protective groups : Acetalization of the formyl group with 1,3-propanediol suppresses overoxidation, enabling 94% yield of FFCA-acetal. Applying this strategy to 3-hydroxymethylfuran-2-carbaldehyde could enhance selectivity.

Enzymatic Oxidation Using Flavin-Dependent Oxidases

Flavin-dependent oxidases like hydroxymethylfurfural oxidase (HMFO) offer a biocatalytic route to furan carboxylic acids. HMFO converts HMF to FDCA via 5-formylfuran-2-carboxylic acid (FFCA) at ambient pressure and 25°C. While HMFO primarily targets the 5-position, engineering the enzyme’s active site or modifying substrate specificity could enable this compound production.

Key advantages of enzymatic methods:

-

Mild conditions : Reactions proceed at 25°C and 0.1 MPa , avoiding energy-intensive heating.

-

Multi-step oxidation : HMFO performs three consecutive oxidations, suggesting potential for sequential conversion of 3-hydroxymethylfuran-2-carbaldehyde to the carboxylic acid.

Bromination-Formylation-Oxidation Sequential Strategy

A three-step synthesis starting from furan-2-carboxylic acid could involve:

-

Bromination : Electrophilic bromination at the 3-position using .

-

Formylation : Directed ortho-metalation with LDA followed by quenching with DMF to introduce the formyl group.

-

Oxidation : Sodium chlorite-mediated oxidation of the bromine substituent to a carboxylic acid.

This route remains speculative but draws on established furan functionalization principles .

Chemical Reactions Analysis

Types of Reactions: 3-Formylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid, forming furan-2,5-dicarboxylic acid (FDCA).

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The formyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include molecular oxygen (O2) and catalysts such as gold supported on hydroxyapatite.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or alcohols can react with the formyl group under acidic or basic conditions.

Major Products:

Oxidation: Furan-2,5-dicarboxylic acid (FDCA).

Reduction: 5-hydroxymethylfuran-2-carboxylic acid.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Heterocycles:

3-Formylfuran-2-carboxylic acid serves as an important precursor for synthesizing various heterocyclic compounds. It can undergo cyclization reactions to form pyrazoles and pyridines, which are vital in pharmaceuticals and agrochemicals. For instance, it has been used to synthesize pyrazole derivatives that exhibit biological activity, including anti-inflammatory and anticancer properties .

2. Ligand in Coordination Chemistry:

The compound has been employed as a ligand in coordination chemistry, particularly in the formation of metal complexes. These complexes have applications in catalysis and material science due to their unique electronic properties . For example, complexes formed with transition metals using this compound have shown promising catalytic activity in oxidation reactions.

Medicinal Chemistry Applications

1. Antidiabetic Agents:

Research indicates that derivatives of this compound exhibit potential antidiabetic activity. Studies have shown that these compounds can enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

2. Antimicrobial Activity:

The compound also demonstrates antimicrobial properties, making it a candidate for developing new antibiotics. Its derivatives have been tested against various bacterial strains, showing effective inhibition .

Material Science Applications

1. Photoinitiators:

this compound has been investigated as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate polymerization makes it valuable in the production of coatings and adhesives .

2. Biocompatible Materials:

The compound's derivatives are being explored for use in biocompatible materials, particularly in drug delivery systems. The incorporation of this compound into polymer matrices enhances the release profiles of therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of 3-formylfuran-2-carboxylic acid involves its functional groups:

Formyl Group: The formyl group can undergo nucleophilic addition reactions, forming various adducts.

Carboxylic Acid Group: The carboxylic acid group can participate in esterification and amidation reactions, forming esters and amides, respectively.

These functional groups allow the compound to interact with various molecular targets and pathways, making it versatile in different chemical and biological contexts .

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Functional Groups |

|---|---|---|---|---|

| 3-Formylfuran-2-carboxylic acid | 29182-07-8 | C₆H₄O₄ | Formyl (C3), COOH (C2) | Aldehyde, Carboxylic acid |

| 4-Formylfuran-2-carboxylic acid | 1784641-78-6 | C₆H₄O₄ | Formyl (C4), COOH (C2) | Aldehyde, Carboxylic acid |

| 5-Formylfuran-3-carboxylic acid | 603999-19-5 | C₆H₄O₄ | Formyl (C5), COOH (C3) | Aldehyde, Carboxylic acid |

| 2-Furoic acid | 88-14-2 | C₅H₄O₃ | COOH (C2) | Carboxylic acid |

| 3-Methylfuran-2-carboxylic acid | 4412-96-8 | C₆H₆O₃ | Methyl (C3), COOH (C2) | Alkyl, Carboxylic acid |

Key Observations :

- The position of the formyl group significantly impacts reactivity. For example, this compound’s proximity between the aldehyde and carboxylic acid groups may enhance intramolecular interactions, unlike its 4-formyl isomer .

- Methyl-substituted derivatives (e.g., 3-methylfuran-2-carboxylic acid) exhibit reduced electrophilicity compared to formyl-containing analogs .

Physicochemical Properties

*Inferred from structural analogs.

Key Observations :

- Solubility: Formyl-substituted furancarboxylic acids are generally soluble in polar solvents like methanol and acetone due to their hydrophilic functional groups .

- Stability : 5-Formylfuran-3-carboxylic acid requires refrigeration (2–8°C) to prevent degradation, whereas 2-furoic acid is stable at room temperature .

Hazard Profiles and Toxicity

Key Observations :

- Formyl derivatives exhibit higher acute toxicity (Category 4) compared to non-formylated analogs like 2-furoic acid .

- Ecological data (persistence, bioaccumulation) are unavailable for most compounds, highlighting the need for further study .

Biological Activity

3-Formylfuran-2-carboxylic acid (C6H4O4) is a furanic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by the presence of a formyl group and a carboxylic acid group attached to a furan ring. Its molecular structure can be represented as follows:

This compound is notable for its ability to undergo various chemical reactions, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action is likely related to its ability to penetrate bacterial cell membranes and disrupt cellular functions.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 50 µg/mL |

| Staphylococcus aureus | 20 | 30 µg/mL |

| Pseudomonas aeruginosa | 12 | 70 µg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The compound's mechanism involves the activation of caspases and modulation of apoptotic pathways.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study assessing the cytotoxic effects of various concentrations of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, the following results were obtained:

| Concentration (µg/mL) | MCF-7 Cell Viability (%) | HT-29 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 50 | 65 | 70 |

| 100 | 40 | 45 |

These results indicate a dose-dependent reduction in cell viability, suggesting potential for therapeutic applications in oncology.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging and FRAP assays. The compound demonstrated significant radical scavenging activity, indicating its potential role in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| FRAP | 30 |

Q & A

Q. What safety protocols should be followed when handling 3-Formylfuran-2-carboxylic acid in laboratory settings?

While specific data for this compound are limited, safety guidelines for structurally similar compounds (e.g., 4-Formylfuran-2-carboxylic acid) recommend:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Work in a fume hood to minimize inhalation risks, as acute toxicity via inhalation is classified under Category 4 for analogs .

- First Aid: For skin contact, rinse thoroughly with water; for eye exposure, irrigate for 15 minutes and seek medical attention .

- Storage: Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers), following general practices for lab-scale furan derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

For structural elucidation:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to identify formyl (-CHO) and carboxylic acid (-COOH) functional groups. Compare spectral data with related compounds like 2-Furoic acid (CHO) for benchmarking .

- Infrared Spectroscopy (IR): Analyze carbonyl stretching frequencies (1680–1750 cm) to distinguish between aldehyde and carboxylic acid groups .

- Mass Spectrometry (MS): Employ high-resolution MS to confirm molecular weight (theoretical MW: 140.09 g/mol for CHO) and fragmentation patterns .

Q. What are the recommended storage conditions for this compound?

Based on analogs like 5-Ethylfuran-2-carboxylic acid:

- Store in airtight containers under ambient temperatures (20–25°C) to prevent degradation .

- Desiccate to avoid hydrolysis of the formyl group, which is sensitive to moisture .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Crystal Growth: Optimize solvent systems (e.g., methanol/water mixtures) and slow evaporation techniques to obtain high-quality single crystals. Purity >95% is critical to avoid twinning .

- Refinement: Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data. Validate hydrogen bonding networks using Olex2 or similar software .

- Challenges: The formyl group’s electron density may require constrained refinement due to potential disorder, especially in polar solvents .

Q. What methodologies address contradictions in reactivity data among substituted furancarboxylic acids?

- Comparative Kinetic Studies: Measure reaction rates (e.g., esterification or nucleophilic substitution) under controlled conditions (temperature, solvent polarity) for this compound vs. analogs like 5-Formylfuran-2-carboxylic acid .

- Computational Modeling: Apply DFT calculations (e.g., Gaussian) to assess electronic effects of substituents (e.g., formyl vs. methyl groups) on reaction pathways .

- Controlled Experiments: Replicate conflicting studies with standardized reagents and analytical methods (e.g., HPLC purity checks) to isolate variables .

Q. How can synthetic routes for this compound derivatives be optimized?

- Formylation Strategies: Adapt Vilsmeier-Haack conditions (POCl/DMF) to introduce the formyl group at the 3-position of furan precursors, followed by oxidation of methyl esters to carboxylic acids .

- Protection/Deprotection: Use tert-butyldimethylsilyl (TBS) groups to protect the carboxylic acid during formylation, then cleave with TBAF .

- Purity Control: Monitor intermediates via TLC (silica gel, ethyl acetate/hexane eluent) and characterize final products with -NMR to confirm regioselectivity .

Q. What experimental approaches evaluate the impact of substituents on furancarboxylic acid acidity?

- Potentiometric Titration: Measure pKa values in aqueous or DMSO solutions using a pH meter calibrated with standard buffers. Compare with 2-Furoic acid (pKa ~3.1) and 3-Methylfuran-2-carboxylic acid to assess electronic effects .

- Computational Analysis: Calculate partial charges (Mulliken or NPA) at the carboxylic acid group using molecular modeling software (e.g., Gaussian) to correlate with experimental pKa .

Key Considerations

- Data Limitations: Many properties (e.g., melting points, solubility) for this compound are extrapolated from analogs like 4-Formylfuran-2-carboxylic acid .

- Safety Gaps: Toxicological and ecological data are incomplete; treat the compound as hazardous until specific studies confirm otherwise .

- Methodological Rigor: Cross-validate results using multiple techniques (e.g., NMR + X-ray) to address structural or reactivity uncertainties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.